3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-10-7-11-20(27)14-19)16-33-26-29-22-13-6-5-12-21(22)25(31)30(26)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTMHJHGQJDQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with the CAS number 1114878-44-2, is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various protein kinases and its antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is , with a molecular weight of 474.0 g/mol. The structural features include a quinazolinone core, a benzyl group, and a thioether linkage, which are crucial for its biological activity.
1. Inhibition of Protein Kinases
Recent studies have highlighted the compound's inhibitory effects on multiple tyrosine kinases, which are critical in various signaling pathways related to cancer progression. Specifically, it has shown promising results against:
- Cyclin-dependent kinase 2 (CDK2) : Exhibiting an IC50 value comparable to known inhibitors like imatinib.
- Human epidermal growth factor receptor 2 (HER2) : Demonstrating potent inhibition with an IC50 of 0.079 ± 0.015 µM, similar to lapatinib.
- Epidermal growth factor receptor (EGFR) and Vascular endothelial growth factor receptor 2 (VEGFR2) : The compound also displayed significant inhibitory activities against these targets, indicating its potential as an anticancer agent .
Table 1: Inhibitory Activity of 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one against Protein Kinases
| Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| CDK2 | ~0.173 | Imatinib | ~0.131 |
| HER2 | ~0.079 | Lapatinib | ~0.078 |
| EGFR | Not specified | - | - |
| VEGFR2 | Not specified | - | - |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and effective antifungal activity against species like Candida albicans .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Candida albicans | 3.90 |
| Aspergillus niger | 3.90 |
| Rhizopus nigricans | 3.90 |
The mechanism through which these compounds exert their effects involves binding to the ATP-binding sites of the target kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cell proliferation and survival . Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level.
Case Studies
In a study evaluating various quinazolinone derivatives, it was found that those with specific substitutions at the benzyl position exhibited enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced their biological activities .
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, have been reported to possess antimicrobial properties. Studies indicate that modifications to the quinazolinone structure can enhance its efficacy against various bacterial and fungal strains. For instance, similar compounds have shown significant inhibition against pathogens, suggesting that this derivative could be explored for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has indicated that quinazolinone derivatives exhibit anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers, indicating potential therapeutic applications for inflammatory disorders .
Anticancer Potential
The quinazolinone scaffold is recognized for its anticancer activity. Compounds related to 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. Further research is needed to elucidate the specific pathways affected by this compound .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, some quinazolinone derivatives have been investigated for their neuroprotective properties. Preliminary studies suggest that these compounds may inhibit acetylcholinesterase activity, potentially benefiting conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .
Synthesis and Derivative Development
The synthesis of 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors such as substituted anilines and thioketones. The synthetic routes are crucial as they can influence the biological activity of the resulting compounds .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives
Key Structural and Functional Insights
Substituent-Driven Target Specificity: The target compound’s oxazole-methylthio group distinguishes it from analogs like 2-cinnamylthio or aminothiazolylthio derivatives. In contrast, the pyrazolo-pyrimidine-containing derivative (from ) targets PI3K instead of DHFR, highlighting how heterocyclic appendages redirect activity toward distinct signaling pathways .
Impact of Position 6 Modifications :
- Derivatives with 6-methyl or 6-nitro groups (e.g., 3-benzyl-2-cinnamylthio-6-nitro-quinazolin-4(3H)-one) show varied potency, suggesting that electron-withdrawing groups (nitro) may enhance DHFR binding but increase metabolic instability compared to electron-donating groups (methyl) . The target compound lacks a position 6 substituent, which could reduce steric hindrance during enzyme interactions.
Role of the Benzyl Group: The 3-benzyl group in the target compound is retained in several analogs (e.g., 3-benzyl-2-cinnamylthio derivatives), suggesting its importance in maintaining the quinazolinone scaffold’s orientation within enzyme active sites. However, substitutions like 3-(4-methoxyphenyl) () or 3-(2-trifluoromethylbenzyl) () demonstrate how aromatic ring modifications can fine-tune selectivity and off-target effects .
Sulfur Linker Variations :
- The methylthio linker in the target compound differs from cinnamylthio or acetamide-thio groups (e.g., N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, ). These variations influence flexibility and electronic properties, which may affect binding kinetics and metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step condensation and heterocyclic ring formation. For example, quinazolinone cores are synthesized via cyclization of anthranilic acid derivatives with carbonyl reagents. The thioether linkage is introduced using nucleophilic substitution, as seen in analogous compounds where chlorobenzyl intermediates react with thiol-containing moieties under basic conditions . Intermediates are characterized via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), IR (C=O stretches ~1680–1700 cm), and mass spectrometry to confirm molecular ions .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane). Structural confirmation employs -NMR to identify carbonyl carbons (~170 ppm) and sulfur-containing groups, alongside elemental analysis (C, H, N, S) with ≤0.4% deviation from theoretical values . X-ray crystallography, when feasible, resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying catalytic conditions?
- Methodological Answer : Catalytic systems significantly impact yields. For instance, heterogenous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve thioether formation efficiency by reducing side reactions . Comparative studies with homogeneous catalysts (e.g., KCO) in polar aprotic solvents (DMF, DMSO) may reveal trade-offs between reaction time (1–4 hours) and yield (60–85%) . Design of Experiment (DoE) approaches optimize parameters like temperature, solvent polarity, and catalyst loading .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer : SAR studies systematically modify substituents (e.g., benzyl, oxazolylmethyl groups) and evaluate bioactivity. For example:
- Antimicrobial Activity : Replace the 3-chlorophenyl group with fluorophenyl or dichlorophenyl analogs to assess halogen effects on membrane penetration .
- Anticancer Potential : Introduce electron-withdrawing groups (e.g., nitro) to the quinazolinone core to enhance DNA intercalation, monitored via MTT assays and molecular docking (e.g., binding to topoisomerase II) .
- Data Interpretation : Use QSAR models to correlate logP, polar surface area, and IC values .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., Mueller-Hinton agar for antimicrobial testing) .
- Meta-Analysis : Compare IC values across studies using normalized datasets, adjusting for solvent effects (DMSO vs. ethanol) .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., broth microdilution and time-kill curves for antimicrobial studies) .
Q. What computational methods are used to predict this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models binding poses to targets like EGFR or tubulin, guided by crystallographic data . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities, prioritizing substituents with ΔG ≤ −8 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
